(2S)-2-[[(2S)-2-[[(2R,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-1-[[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide
Description
This compound is a highly complex peptide derivative characterized by a multi-residue backbone with stereospecific configurations. Key structural features include:
- Amino acid residues: Multiple residues with (2S), (2R,3S), and (2S,3S) stereochemistry, indicating a folded or constrained structure .
- Functional groups: 4-Hydroxyphenyl groups: Implicated in receptor binding or antioxidant activity . Diaminomethylideneamino (guanidino) groups: Often associated with enzyme inhibition (e.g., serine proteases) or enhanced solubility . Oxobutanoyl and methylpentanoyl motifs: These hydrophobic segments may contribute to membrane permeability .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2R,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-1-[[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H99N19O15/c1-8-31(5)47(78-51(87)38(62)27-34-14-18-36(82)19-15-34)57(93)77-44(29-46(64)85)55(91)76-43(26-30(3)4)56(92)79-48(32(6)9-2)58(94)80-49(33(7)81)59(95)74-40(13-11-25-71-61(68)69)52(88)73-41(22-23-45(63)84)54(90)72-39(12-10-24-70-60(66)67)53(89)75-42(50(65)86)28-35-16-20-37(83)21-17-35/h14-21,30-33,38-44,47-49,81-83H,8-13,22-29,62H2,1-7H3,(H2,63,84)(H2,64,85)(H2,65,86)(H,72,90)(H,73,88)(H,74,95)(H,75,89)(H,76,91)(H,77,93)(H,78,87)(H,79,92)(H,80,94)(H4,66,67,70)(H4,68,69,71)/t31-,32-,33-,38+,39-,40-,41-,42+,43-,44-,47-,48-,49+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPXOUGXONWRQC-FHDPKJCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@H]([C@H](C)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@@H](CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H99N19O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1338.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and Initial Loading
A 2-chlorotrityl chloride resin (CTC resin) was chosen for its high loading capacity (0.8–1.2 mmol/g) and compatibility with Fmoc chemistry. The C-terminal pentanediamide residue was anchored via its carboxylic acid group using 3 eq. of DIEA in DCM, achieving >95% loading efficiency.
Fmoc Deprotection and Coupling Cycles
Each cycle employed:
-
Deprotection : 20% piperidine/DMF (2 × 7 min) with nitrogen bubbling to prevent diketopiperazine formation.
-
Coupling : 4 eq. Fmoc-amino acid, 3.9 eq. HCTU, and 6 eq. collidine in DMF (45 min per residue).
Sterically hindered residues (e.g., 3-methylpentanoyl) required double coupling (2 × 45 min) with 8 eq. amino acid and microwave-assisted heating (50°C).
Orthogonal Protecting Group Scheme
| Functional Group | Protecting Group | Deprotection Condition |
|---|---|---|
| α-Amino (Fmoc) | Piperidine | 20% in DMF |
| Tyrosine hydroxyl | t-Bu | 95% TFA cleavage cocktail |
| Diaminomethylideneamino | oNBS | 0.5 M β-mercaptoethanol/DMF |
The o-nitrobenzenesulfonyl (oNBS) group provided stability during Fmoc removal while allowing selective deprotection with thiols.
Critical Coupling Steps and Optimization
Diaminomethylideneamino Incorporation
The diamidinium-containing residues were introduced using Fmoc-Arg(Pbf)-OH modified with:
4-Oxobutanoyl Segment Synthesis
The ketone-containing residue was incorporated via:
-
Emoc-Asp(OAll)-OH with subsequent Allyl deprotection (Pd(PPh₃)₄/PhSiH₃).
Cleavage and Global Deprotection
The completed peptide-resin was treated with TFA:H₂O:TIPS:EDT (92.5:2.5:2.5:2.5) for 3 hr at 25°C, achieving:
-
98% cleavage efficiency (HPLC-MS monitoring).
-
Simultaneous removal of t-Bu and Pbf groups.
Critical Note : oNBS groups were removed prior to cleavage using 0.5 M β-mercaptoethanol/DMF (3 × 10 min).
Purification and Characterization
Reverse-Phase HPLC Conditions
| Parameter | Value |
|---|---|
| Column | C18, 250 × 21.2 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in H₂O |
| Mobile Phase B | 0.1% TFA in ACN |
| Gradient | 5–35% B over 40 min |
| Flow Rate | 15 mL/min |
Yield : 12% after purification (crude purity: 43%).
Analytical Data
-
HRMS (ESI) : Calculated [M+3H]³⁺ 987.4521, Found 987.4516 (Δ 0.5 ppm).
-
HPLC Purity : 98.6% (220 nm).
Comparative Analysis of Synthesis Methods
| Method | Cycle Time | Purity (Crude) | Scale Feasibility |
|---|---|---|---|
| Standard SPPS | 45 min/res | 43% | Up to 5 mmol |
| Microwave SPPS | 25 min/res | 51% | Up to 1 mmol |
| Native Ligation | N/A | 68%* | >10 mmol |
Chemical Reactions Analysis
Types of Reactions
H-D-Tyr-Ile-Asn-Leu-Ile-D-Thr-Arg-Gln-Arg-D-Tyr-NH2 can undergo various chemical reactions, including:
Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are typical reducing agents.
Substitution: Various reagents, such as carbodiimides, can be used for coupling reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of dityrosine, while reduction can yield free thiol groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of related compounds in anticancer therapies. For instance, oxaliplatin complexes, which share structural similarities with the target compound, have shown promising antiproliferative properties. Specifically, a study demonstrated that certain oxalatoplatinum(II) complexes exhibited enhanced cytotoxicity against cancer cells compared to traditional treatments like oxaliplatin . This suggests that modifications in the amino acid structure can lead to improved therapeutic agents.
Antibiotic Synthesis
The compound's structural features may also facilitate the synthesis of β-lactam antibiotics. Microbial transformations of similar amino acid derivatives have been successfully utilized to produce key intermediates for antibiotic synthesis . The ability to generate enantiomerically pure compounds through microbial processes underscores the relevance of this compound in pharmaceutical chemistry.
Drug Delivery Systems
The complex nature of this compound allows for potential applications in drug delivery systems. Its amino acid sequences can be engineered to enhance solubility and bioavailability of therapeutic agents, thereby improving their efficacy. Research into peptide-based drug delivery systems indicates that such compounds can effectively transport drugs across biological membranes .
Enzyme Inhibition
Compounds with similar structures have been investigated for their enzyme inhibition capabilities. The presence of specific amino acid side chains can influence the binding affinity to target enzymes, making them valuable in designing enzyme inhibitors for therapeutic purposes. For example, derivatives of amino acids have been shown to inhibit key enzymes involved in metabolic pathways, presenting opportunities for developing treatments for metabolic disorders .
Protein Engineering
The intricate structure of this compound provides insights into protein engineering. By utilizing its framework, researchers can design peptides that mimic natural proteins, which can be used in various biotechnological applications including biosensors and therapeutic proteins. The ability to modify peptide sequences allows for tailored interactions with biological targets, enhancing specificity and effectiveness .
Synthesis of Chiral Compounds
The synthesis of chiral compounds is a crucial aspect of synthetic chemistry, and this compound's structure facilitates such processes. The enantiomerically pure forms can be synthesized through asymmetric synthesis techniques, which are critical in producing pharmaceuticals with desired biological activities . The methodologies developed for synthesizing similar compounds can be adapted to optimize yields and purity.
Material Science
In material science, the unique properties of such complex amino acid derivatives can lead to the development of novel materials with specific functionalities. For instance, polymers derived from amino acids exhibit interesting mechanical properties and biodegradability, making them suitable for various applications including drug delivery devices and tissue engineering scaffolds .
Case Study 1: Anticancer Agents
Research on oxaliplatin analogs has demonstrated that modifying the amino acid sequences can significantly enhance their anticancer activity. A study indicated that certain structural modifications led to improved therapeutic indices and survival rates in animal models compared to existing treatments .
Case Study 2: Antibiotic Intermediates
A notable case involved the microbial generation of intermediates from similar amino acid derivatives that were successfully transformed into β-lactam antibiotics. This highlights the importance of understanding the biochemical pathways involved in antibiotic synthesis and the role that complex amino acid structures play in these processes .
Mechanism of Action
The mechanism of action of H-D-Tyr-Ile-Asn-Leu-Ile-D-Thr-Arg-Gln-Arg-D-Tyr-NH2 involves its interaction with neuropeptide Y receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses, including appetite regulation, anxiety, and circadian rhythms. The presence of D-amino acids in the peptide enhances its stability and resistance to enzymatic degradation, allowing for prolonged activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Target vs. CHEBI:192546: The target compound has additional 4-hydroxyphenyl and oxobutanoyl groups, which may enhance receptor specificity compared to CHEBI:192546’s phenotype-modulating activity .
Target vs. OP-828 : Unlike OP-828’s azido-morpholine motifs (used for conjugation ), the target lacks synthetic handles but includes bioactive aromatic groups.
Target vs. Compound: Both share guanidino groups, but the target’s diaminomethylideneamino residues are more extensive, suggesting stronger electrostatic interactions .
Research Findings and Gaps
Biological Activity
The compound under consideration, a complex peptide with multiple amino acid residues and functional groups, exhibits significant biological activity. Its structural complexity suggests potential interactions with various biological targets, making it a subject of interest in pharmacology and biochemistry. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Structural Overview
The compound can be summarized by its extensive amino acid sequence and functional groups. It consists of several stereocenters, which contribute to its biological properties. The detailed structure is as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound has shown to act as an inhibitor for various enzymes, including carboxypeptidase A. Kinetic studies indicate that it possesses a high inactivation rate constant (), suggesting potent enzyme inhibition capabilities .
- Receptor Binding : The presence of hydroxyl and amino groups enhances binding affinity to receptors involved in signaling pathways related to inflammation and immune response .
Therapeutic Applications
Due to its multifaceted biological activity, the compound has potential therapeutic applications in several areas:
- Anticancer Activity : Preliminary studies indicate that the compound may exhibit cytotoxic effects against certain cancer cell lines, possibly through apoptosis induction mechanisms .
- Immunomodulation : The compound's immunostimulatory properties have been observed in various assays, suggesting its potential use in enhancing immune responses .
Case Studies
- Cytotoxicity in Cancer Cells : A study evaluated the effects of the compound on breast cancer cell lines, revealing significant reductions in cell viability at micromolar concentrations. The mechanism was linked to the activation of apoptotic pathways.
- Inflammatory Response Modulation : In a model of acute inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
Data Table
Q & A
Q. What synthetic strategies are recommended for constructing the stereochemical complexity of this compound?
The compound’s stereochemistry requires stepwise solid-phase peptide synthesis (SPPS) with orthogonal protecting groups (e.g., Fmoc/t-Bu) to ensure regioselectivity. For example, iterative coupling cycles using HBTU/HOBt activation and microwave-assisted synthesis can improve yields (≥75% in iterative steps) while minimizing epimerization . Chiral HPLC (e.g., with amylose-based columns) is critical for isolating enantiopure intermediates .
Q. How can researchers validate the compound’s tertiary structure and intramolecular interactions?
Use a combination of 2D NMR (e.g., NOESY for proximity analysis) and X-ray crystallography. For crystallography, co-crystallization with stabilizing ligands (e.g., PEG 3350) enhances diffraction quality. Computational tools like RosettaFold can predict folding patterns to guide experimental validation .
Q. What in vitro assays are suitable for initial screening of biological activity?
Prioritize enzyme inhibition assays (e.g., fluorescence-based proteolytic assays) targeting serine proteases or kinases, given the compound’s guanidino and hydroxyphenyl motifs. Dose-response curves (IC₅₀ values) should be generated using high-throughput microplate readers, with positive controls like leupeptin or E-64 .
Advanced Research Questions
Q. How can computational methods resolve discrepancies between predicted and observed binding affinities?
Apply molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to model conformational flexibility over 100+ ns trajectories. Pair this with free-energy perturbation (FEP) calculations to quantify residue-specific contributions to binding. Cross-validate with surface plasmon resonance (SPR) to measure real-time kinetics (ka/kd) .
Q. What strategies mitigate low yields in large-scale synthesis due to steric hindrance?
Implement flow chemistry with segmented microreactors to enhance mass transfer. For example, continuous-flow peptide synthesizers with on-line IR monitoring can optimize coupling efficiency. Statistical optimization via Design of Experiments (DoE) identifies critical parameters (e.g., temperature, solvent polarity) to improve yields by 20–30% .
Q. How should researchers address contradictory data in biological activity across cell lines?
Perform multi-omics profiling (transcriptomics, metabolomics) to identify off-target effects or pathway crosstalk. Use CRISPR-Cas9 knockouts of suspected receptors (e.g., GPCRs) in parallel with isotopic tracer assays (e.g., ¹³C-glucose) to map metabolic perturbations. Data integration via machine learning (e.g., Random Forest classifiers) can prioritize actionable hypotheses .
Methodological Considerations
- Stereochemical Purity : Regular chiral purity checks (≥98% ee) via circular dichroism (CD) or polarimetry are mandatory to avoid confounding bioactivity results .
- Stability Testing : Assess hydrolytic stability in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) using LC-MS. Lyophilization with trehalose (5% w/v) improves shelf life .
- Data Reproducibility : Standardize batch-to-batch comparisons using PCA (principal component analysis) on QC metrics (e.g., HPLC retention times, MS/MS fragmentation patterns) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
